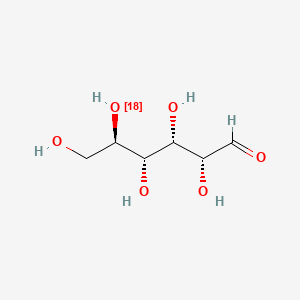

D-Glucose-18O-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

182.16 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,6-tetrahydroxy-5-(18O)oxidanylhexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i10+2 |

InChI Key |

GZCGUPFRVQAUEE-AWLKOUFESA-N |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)[18OH])O |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

D-Glucose-18O-2: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Stable isotope-labeled compounds are indispensable tools in modern biomedical research, enabling the precise tracking and quantification of metabolic fluxes and pathway dynamics. Among these, D-Glucose-18O-2, a non-radioactive, stable isotope-labeled form of glucose, has emerged as a critical tracer for elucidating the intricate network of glucose metabolism. This technical guide provides a comprehensive overview of this compound, its properties, and detailed methodologies for its application in metabolic research.

Core Concepts: Understanding this compound

This compound is a form of D-glucose where the oxygen atom on the second carbon (C2) is replaced with the stable isotope oxygen-18 (¹⁸O). This isotopic substitution results in a molecule that is chemically identical to its unlabeled counterpart but possesses a greater mass. This mass difference allows for its detection and differentiation from the naturally abundant ¹⁶O-glucose by mass spectrometry (MS), making it an invaluable tool for tracing the metabolic fate of glucose in various biological systems.[1]

The primary application of this compound lies in its use as a metabolic tracer.[2][3] When introduced into a biological system, it is taken up by cells and enters metabolic pathways such as glycolysis and the pentose phosphate pathway (PPP). By analyzing the incorporation of the ¹⁸O label into downstream metabolites, researchers can quantitatively assess the contribution of glucose to these pathways and identify alterations in metabolic fluxes under different physiological or pathological conditions.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₅¹⁸O | [4] |

| Molecular Weight | 182.16 g/mol | [4] |

| Appearance | White or colorless solid | [5][6] |

| Solubility | Highly soluble in water; sparingly soluble in methanol and ethanol. | [5][6] |

| Storage Conditions | Store at 2-8°C for short-term and -20°C for long-term storage. Keep in a dry place. | [5] |

| Isotopic Enrichment | Typically >90 atom-% ¹⁸O | |

| Unlabeled CAS Number | 50-99-7 | [1][5] |

Experimental Protocols

The successful application of this compound in metabolic tracing studies relies on meticulously planned and executed experimental protocols. Below are detailed methodologies for a typical in vitro cell culture experiment and the subsequent analysis by mass spectrometry.

In Vitro Labeling of Adherent Cells

This protocol outlines the steps for labeling adherent cancer cells with this compound to study glucose metabolism.

Materials:

-

Adherent cells of interest (e.g., cancer cell line)

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS), pre-warmed to 37°C

-

Ice-cold 80% methanol (LC-MS grade)

-

Cell scraper

-

Microcentrifuge tubes

-

Liquid nitrogen (optional)

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow until they reach the desired confluency (typically 70-80%).

-

Media Preparation: Prepare the labeling medium by dissolving this compound in glucose-free culture medium to the desired final concentration (e.g., 25 mM). Ensure complete dissolution.

-

Labeling:

-

Aspirate the existing culture medium from the cells.

-

Wash the cells twice with pre-warmed PBS to remove any residual unlabeled glucose.

-

Add the prepared this compound labeling medium to the cells.

-

Incubate the cells for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes) to monitor the dynamic incorporation of the isotope.

-

-

Metabolite Extraction:

-

At each time point, rapidly aspirate the labeling medium.

-

Wash the cells once with ice-cold PBS.

-

Immediately add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer. For a 10 cm dish, 1 mL is typically used.

-

(Optional but recommended for rapid quenching of metabolism) Snap-freeze the cell monolayer by adding liquid nitrogen directly to the dish before adding the cold methanol.

-

Place the culture vessel on ice and incubate for 10-15 minutes to allow for complete cell lysis and protein precipitation.

-

Using a cell scraper, scrape the cells into the methanol solution.

-

Transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

-

Sample Processing:

-

Centrifuge the lysate at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.

-

Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).

-

Store the dried metabolite pellets at -80°C until analysis.

-

Quantification by Mass Spectrometry

This protocol provides a general workflow for the analysis of ¹⁸O-labeled metabolites by liquid chromatography-mass spectrometry (LC-MS).

Materials:

-

Dried metabolite extracts

-

LC-MS grade water

-

LC-MS instrument (e.g., Q-TOF or Orbitrap)

-

Appropriate LC column for polar metabolite separation (e.g., HILIC)

Procedure:

-

Sample Reconstitution: Reconstitute the dried metabolite extracts in a small volume of LC-MS grade water (e.g., 50-100 µL). Vortex briefly and centrifuge to pellet any insoluble material.

-

LC-MS Analysis:

-

Inject a small volume of the reconstituted sample (e.g., 5-10 µL) onto the LC-MS system.

-

Separate the metabolites using a suitable chromatographic gradient.

-

Acquire mass spectra in full scan mode to detect all ions within a specified mass range. The high resolution and mass accuracy of instruments like Q-TOF or Orbitrap are crucial for resolving and identifying isotopologues.

-

-

Data Analysis:

-

Identify the mass-to-charge ratio (m/z) of the unlabeled (M+0) and the ¹⁸O-labeled (M+2) isotopologues of downstream metabolites of interest (e.g., lactate, citrate).

-

Integrate the peak areas for each isotopologue.

-

Calculate the fractional enrichment of ¹⁸O in each metabolite at each time point. This is determined by the ratio of the labeled isotopologue's peak area to the sum of the peak areas of all isotopologues of that metabolite.

-

The rate of ¹⁸O incorporation provides a measure of the metabolic flux through the pathway.

-

Signaling Pathways and Experimental Workflows

This compound is instrumental in dissecting key metabolic pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the tracing of the ¹⁸O label through glycolysis and an experimental workflow for a typical stable isotope tracing experiment.

Tracing ¹⁸O from this compound through Glycolysis

References

- 1. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stable isotope tracing to assess tumor metabolism in vivo | Springer Nature Experiments [experiments.springernature.com]

- 5. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Unraveling Glycolysis: A Technical Guide to the Applications of ¹⁸O-Labeled Glucose in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the nuanced applications of ¹⁸O-labeled glucose in the intricate study of glycolysis. While less conventional than its ¹³C-labeled counterpart, ¹⁸O-glucose offers unique insights into the mechanisms of enzymatic reactions, particularly those involving phosphoryl transfer, a cornerstone of the glycolytic pathway. This document provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation, empowering researchers to leverage this powerful tool in their metabolic investigations and drug discovery efforts.

Core Principles: The Role of ¹⁸O in Tracing Glycolytic Activity

Stable isotope tracing is a powerful technique to elucidate metabolic pathways and quantify fluxes. While ¹³C-labeled glucose is predominantly used to track the carbon backbone of glucose as it is metabolized, ¹⁸O-labeled glucose provides a unique window into the dynamics of oxygen atoms during glycolysis. This is particularly insightful for studying the mechanisms of glycolytic enzymes, as many of the reactions involve the transfer or exchange of oxygen atoms, especially within phosphate groups.

The central premise of using ¹⁸O-labeled glucose lies in the ability to introduce a "heavy" oxygen isotope into the system and track its incorporation into downstream metabolites. This allows for the investigation of:

-

Enzyme Kinetics and Mechanisms: By monitoring the transfer of ¹⁸O from glucose to intermediates and ultimately to ATP, researchers can dissect the step-by-step mechanisms of kinases and other enzymes in the glycolytic pathway.

-

Phosphoryl Transfer Reactions: Glycolysis involves several phosphorylation steps. Using glucose labeled with ¹⁸O in its phosphate group (if synthetically introduced) or by tracing the transfer of phosphate groups from ¹⁸O-labeled ATP (generated from ¹⁸O-labeled precursors) can reveal the dynamics of these critical reactions.

-

Water-Metabolite Interactions: The exchange of oxygen atoms between water and glycolytic intermediates can be probed using ¹⁸O-labeled water in conjunction with unlabeled glucose, or by observing the fate of ¹⁸O from labeled glucose.

Key Applications of ¹⁸O-Labeled Glucose in Glycolysis Research

The primary utility of ¹⁸O-labeled glucose in glycolysis research centers on elucidating enzymatic mechanisms that are not readily accessible with other isotopic tracers.

Investigating Kinase Mechanisms: Hexokinase and Phosphofructokinase

The initial steps of glycolysis involve the phosphorylation of glucose and fructose-6-phosphate, catalyzed by hexokinase (HK) and phosphofructokinase (PFK), respectively. By using ATP labeled with ¹⁸O in the γ-phosphate group, researchers can trace the transfer of this labeled phosphate onto glucose and fructose-6-phosphate. The position of the ¹⁸O label in the resulting glucose-6-phosphate or fructose-1,6-bisphosphate can provide evidence for the stereochemical course of the phosphoryl transfer reaction.

Elucidating the Enolase Reaction

The conversion of 2-phosphoglycerate to phosphoenolpyruvate (PEP) by enolase involves the removal of a water molecule. By conducting the reaction in H₂¹⁸O, the incorporation of ¹⁸O into the phosphate group of 2-phosphoglycerate can be monitored, providing insights into the reversibility and mechanism of this dehydration reaction.

Probing the ATP Synthase Mechanism

While not a direct step in glycolysis, the ATP produced from glycolysis (substrate-level phosphorylation) and subsequently in oxidative phosphorylation is central to cellular energy. Studies using ¹⁸O-labeled inorganic phosphate (Pi) or water have been instrumental in understanding the rotational catalysis mechanism of ATP synthase.

Experimental Protocols

Detailed methodologies are crucial for the successful application of ¹⁸O-labeled glucose in glycolysis research. The following protocols are generalized and should be optimized for specific cell types and experimental questions.

I. Cell Culture and Labeling with ¹⁸O-Glucose

This protocol outlines the basic steps for labeling cultured cells with ¹⁸O-labeled glucose.

-

Cell Seeding: Plate cells at a desired density in standard culture medium and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Media Preparation: Prepare the labeling medium by dissolving ¹⁸O-labeled glucose (e.g., [¹⁸O₁]-glucose or uniformly ¹⁸O-labeled glucose, if available) in glucose-free DMEM or RPMI-1640 medium, supplemented with dialyzed fetal bovine serum and other necessary components. The final concentration of ¹⁸O-glucose should be similar to that of glucose in the standard medium.

-

Labeling:

-

Aspirate the standard culture medium from the cells.

-

Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Add the pre-warmed ¹⁸O-glucose labeling medium to the cells.

-

Incubate the cells for a time course determined by the specific metabolic question (e.g., for steady-state analysis of glycolytic intermediates, 10-30 minutes may be sufficient).

-

-

Metabolite Extraction:

-

Aspirate the labeling medium.

-

Quench metabolism rapidly by adding a cold extraction solvent (e.g., 80% methanol at -80°C).

-

Scrape the cells and collect the cell suspension.

-

Centrifuge to pellet the cellular debris and collect the supernatant containing the metabolites.

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

II. Analysis of ¹⁸O-Labeled Glycolytic Intermediates by Mass Spectrometry

Mass spectrometry (MS) is the primary analytical technique for detecting and quantifying ¹⁸O-labeled metabolites.

-

Sample Preparation: Reconstitute the dried metabolite extracts in a suitable solvent for MS analysis (e.g., 50% acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole-Time of Flight (Q-TOF) or Orbitrap mass spectrometer, coupled to a liquid chromatography (LC) system for separation of glycolytic intermediates.

-

LC-MS Method:

-

Use a suitable LC column for separating polar metabolites (e.g., a HILIC column).

-

Develop a gradient elution method to achieve good separation of the glycolytic intermediates.

-

Set the mass spectrometer to acquire data in negative ion mode, as most glycolytic intermediates are phosphorylated and readily form negative ions.

-

-

Data Analysis:

-

Extract the ion chromatograms for the expected m/z values of the unlabeled and ¹⁸O-labeled glycolytic intermediates.

-

Calculate the isotopic enrichment by determining the ratio of the peak area of the ¹⁸O-labeled isotopologue to the sum of the peak areas of all isotopologues for a given metabolite.

-

III. Analysis of ¹⁸O-Labeled Phosphometabolites by ³¹P NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful tool for analyzing ¹⁸O-labeled phosphate groups. The incorporation of an ¹⁸O atom adjacent to a phosphorus atom induces a small upfield shift in the ³¹P resonance, allowing for the resolution of different isotopologues.[1][2][3]

-

Sample Preparation: The extracted and purified phosphometabolites (e.g., ATP, glucose-6-phosphate) are dissolved in a suitable NMR buffer containing a known concentration of a reference standard.

-

NMR Acquisition:

-

Acquire ³¹P NMR spectra on a high-field NMR spectrometer.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

Integrate the peaks corresponding to the different ¹⁸O-isotopologues of the phosphate group.

-

Calculate the fractional enrichment of ¹⁸O in each phosphate position.

-

Quantitative Data Presentation

The following tables present hypothetical quantitative data that could be obtained from experiments using ¹⁸O-labeled glucose to study glycolysis.

| Glycolytic Intermediate | Unlabeled (M+0) Peak Area | ¹⁸O-labeled (M+2) Peak Area | % ¹⁸O Enrichment |

| Glucose-6-phosphate | 1,200,000 | 300,000 | 20.0% |

| Fructose-6-phosphate | 950,000 | 237,500 | 20.0% |

| Fructose-1,6-bisphosphate | 800,000 | 160,000 | 16.7% |

| 3-Phosphoglycerate | 1,500,000 | 250,000 | 14.3% |

| Phosphoenolpyruvate | 1,100,000 | 183,333 | 14.3% |

| Pyruvate | 2,500,000 | - | - |

| Lactate | 3,000,000 | - | - |

| Hypothetical data from a mass spectrometry analysis of metabolites from cells incubated with [¹⁸O₁]-glucose. |

| Phosphometabolite | Phosphate Group | Unlabeled (¹⁶O) Peak Integral | ¹⁸O-labeled Peak Integral | % ¹⁸O Enrichment |

| ATP | γ-phosphate | 85 | 15 | 15.0% |

| ATP | β-phosphate | 95 | 5 | 5.0% |

| ATP | α-phosphate | 98 | 2 | 2.0% |

| Glucose-6-phosphate | Phosphate | 80 | 20 | 20.0% |

| Hypothetical data from a ³¹P NMR analysis of phosphometabolites from cells incubated in the presence of ¹⁸O-labeled inorganic phosphate. |

Visualizations

Glycolytic Pathway

Caption: The Embden-Meyerhof-Parnas pathway of glycolysis.

Experimental Workflow for ¹⁸O-Labeling in Glycolysis Research

Caption: Workflow for ¹⁸O stable isotope tracing in glycolysis.

Logical Relationship for Data Analysis

Caption: Data analysis pipeline for ¹⁸O metabolic tracing.

Conclusion

The application of ¹⁸O-labeled glucose in glycolysis research, while not as widespread as ¹³C-based methods, offers a unique and powerful approach to dissecting the intricate mechanisms of this fundamental metabolic pathway. By providing insights into oxygen atom dynamics, particularly in phosphoryl transfer reactions, ¹⁸O tracing complements traditional methods and opens new avenues for understanding enzyme kinetics, reaction mechanisms, and overall metabolic regulation. For researchers in drug development, a deeper understanding of these fundamental processes can unveil novel therapeutic targets and strategies for modulating metabolic pathways in disease. This guide provides a foundational framework for incorporating ¹⁸O-labeled glucose into the metabolic researcher's toolkit, paving the way for new discoveries in the dynamic world of cellular metabolism.

References

- 1. Isotopic (18O) shift in 31P nuclear magnetic resonance applied to a study of enzyme-catalyzed phosphate—phosphate exchange and phosphate (oxygen)—water exchange reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. 31P NMR correlation maps of 18O/16O chemical shift isotopic effects for phosphometabolite labeling studies - PMC [pmc.ncbi.nlm.nih.gov]

The Pentose Phosphate Pathway Under the Isotopic Microscope: A Technical Guide to Utilizing D-Glucose-¹⁸O-2

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of the stable isotope tracer, D-Glucose-¹⁸O-2, for the quantitative analysis of the Pentose Phosphate Pathway (PPP). While less conventional than ¹³C-based tracers, the use of ¹⁸O-labeled glucose offers a unique analytical window into the initial steps of this crucial metabolic route. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, data interpretation strategies, and the integration of findings with cellular signaling networks.

Introduction: The Pentose Phosphate Pathway and the Rationale for Isotopic Tracing

The Pentose Phosphate Pathway (PPP) is a fundamental metabolic pathway that runs parallel to glycolysis.[1][2][3] Its primary functions are anabolic rather than catabolic, focusing on the production of nicotinamide adenine dinucleotide phosphate (NADPH) and the synthesis of pentose sugars, such as ribose-5-phosphate, a precursor for nucleotide biosynthesis.[4] Given its central role in redox homeostasis and the supply of biosynthetic precursors, the PPP is a critical pathway in cellular proliferation, the response to oxidative stress, and tumorigenesis.

Stable isotope tracing has emerged as a powerful tool for elucidating metabolic pathway dynamics. By introducing molecules labeled with heavy isotopes (e.g., ¹³C, ¹⁵N, ²H, ¹⁸O) into a biological system, researchers can track the transformation of these molecules through metabolic networks, thereby quantifying the flux through specific pathways. While ¹³C-labeled glucose isotopes are most commonly employed for PPP analysis, D-Glucose-¹⁸O-2 presents a targeted approach to probe the initial enzymatic reaction of the pathway.

The rationale for using D-Glucose-¹⁸O-2 lies in the enzymatic mechanism of the first committed step of the PPP, the reaction catalyzed by glucose-6-phosphate dehydrogenase (G6PD). In this reaction, the hydroxyl group at the C2 position of glucose-6-phosphate is oxidized. The subsequent hydrolysis of the resulting 6-phosphoglucono-δ-lactone by 6-phosphogluconolactonase (6PGL) involves the incorporation of an oxygen atom from water. By providing D-Glucose-¹⁸O-2, the ¹⁸O label is positioned at a site directly involved in the initial oxidative phase, allowing for precise tracking of its metabolic fate.

Experimental Design and Core Methodologies

The successful application of D-Glucose-¹⁸O-2 for PPP flux analysis hinges on a meticulously designed experimental workflow, from cell culture to mass spectrometric analysis.

General Experimental Workflow

The overall process involves culturing cells in a medium containing D-Glucose-¹⁸O-2, followed by the extraction of intracellular metabolites and subsequent analysis by mass spectrometry to determine the incorporation of the ¹⁸O label into downstream metabolites.

Caption: A generalized workflow for studying the Pentose Phosphate Pathway using D-Glucose-¹⁸O-2.

Detailed Experimental Protocols

Cell Culture and Labeling:

-

Cell Seeding: Plate cells at a desired density in standard growth medium and allow them to adhere and proliferate.

-

Medium Preparation: Prepare a labeling medium by dissolving D-Glucose-¹⁸O-2 in glucose-free DMEM or RPMI-1640, supplemented with dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled glucose. The final concentration of D-Glucose-¹⁸O-2 should be similar to that of glucose in standard medium (e.g., 5-25 mM).

-

Labeling: Once cells reach the desired confluency (typically 70-80%), aspirate the standard medium, wash the cells once with phosphate-buffered saline (PBS), and replace it with the pre-warmed D-Glucose-¹⁸O-2 labeling medium.

-

Incubation: Incubate the cells for a predetermined period. The optimal labeling time depends on the cell type and the turnover rate of the metabolites of interest and should be determined empirically through a time-course experiment.

Metabolite Extraction:

-

Quenching: To halt enzymatic activity and preserve the metabolic state of the cells, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add a cold quenching solution, such as 80% methanol, and place the culture plates on dry ice.

-

Cell Lysis and Collection: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.

-

Extraction: Vortex the cell suspension vigorously and incubate at -20°C for at least 1 hour to ensure complete protein precipitation and metabolite extraction.

-

Centrifugation: Centrifuge the samples at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites and transfer it to a new tube for analysis.

Mass Spectrometry Analysis:

-

Instrumentation: High-resolution mass spectrometry, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, coupled with liquid chromatography (LC-MS), is recommended for accurate mass detection and isotopic resolution.

-

Chromatography: Separate the metabolites using a suitable chromatography method, such as hydrophilic interaction liquid chromatography (HILIC) for polar metabolites like sugar phosphates.

-

Mass Spectrometry Parameters:

-

Ionization Mode: Use negative ion mode electrospray ionization (ESI) for the detection of phosphorylated intermediates of the PPP.

-

Scan Mode: Perform full scan analysis to detect all ions within a specified mass range.

-

Targeted Analysis: For accurate quantification, develop a targeted Selected Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM) method for the expected ¹⁸O-labeled metabolites.

-

Data Presentation and Interpretation

The primary data output from the mass spectrometer will be the mass isotopologue distribution (MID) of key PPP metabolites. The incorporation of ¹⁸O from D-Glucose-¹⁸O-2 will result in a +2 Da mass shift in the downstream metabolites.

Tracing the ¹⁸O Label through the Pentose Phosphate Pathway

The ¹⁸O label from the C2 position of glucose will be retained in glucose-6-phosphate. Following the G6PD and 6PGL reactions, the label will be present in 6-phosphogluconate. In the subsequent decarboxylation step catalyzed by 6-phosphogluconate dehydrogenase, the C1 carbon is lost as CO₂, and the ¹⁸O label will be retained in the resulting ribulose-5-phosphate. This labeled ribulose-5-phosphate can then be isomerized to ribose-5-phosphate, carrying the ¹⁸O tracer into the building blocks for nucleotide synthesis.

Caption: The metabolic fate of the ¹⁸O label from D-Glucose-¹⁸O-2 through the oxidative branch of the PPP.

Quantitative Data Summary

The relative abundance of the M+2 isotopologues of key PPP intermediates provides a direct measure of the flux through the pathway. The data can be presented in tabular format for clear comparison across different experimental conditions.

| Metabolite | Unlabeled (M+0) Abundance (%) | Labeled (M+2) Abundance (%) | PPP Flux Contribution (%) |

| Control Condition | |||

| 6-Phosphogluconate | 85.3 ± 2.1 | 14.7 ± 2.1 | 14.7 |

| Ribose-5-phosphate | 88.1 ± 1.8 | 11.9 ± 1.8 | 11.9 |

| Treated Condition | |||

| 6-Phosphogluconate | 62.5 ± 3.5 | 37.5 ± 3.5 | 37.5 |

| Ribose-5-phosphate | 68.9 ± 2.9 | 31.1 ± 2.9 | 31.1 |

Note: The data presented in this table are illustrative and will vary depending on the cell type and experimental conditions. The PPP flux contribution is calculated as the percentage of the labeled metabolite relative to the total pool of that metabolite.

Integration with Signaling Pathways

The activity of the PPP is tightly regulated by cellular signaling pathways in response to various stimuli, including growth factor signaling and oxidative stress. D-Glucose-¹⁸O-2 tracing can be a powerful tool to investigate how these signaling pathways modulate metabolic flux.

Key signaling pathways that regulate the PPP include:

-

PI3K/Akt Pathway: This pathway is known to promote glucose uptake and glycolysis, and can also enhance PPP activity to support cell growth and proliferation.[5][6][7]

-

AMPK Pathway: Activated in response to low cellular energy levels, AMPK can modulate metabolic pathways to restore energy balance. Its effects on the PPP can be context-dependent.[7][8]

-

p53: The tumor suppressor p53 can regulate the PPP by modulating the expression of TIGAR (TP53-induced glycolysis and apoptosis regulator), which can divert glucose flux away from glycolysis and into the PPP.

By combining D-Glucose-¹⁸O-2 tracing with the modulation of these signaling pathways (e.g., using specific inhibitors or genetic perturbations), researchers can gain a deeper understanding of the regulatory mechanisms controlling PPP flux.

Caption: A simplified diagram illustrating the regulation of the PPP by the PI3K/Akt signaling pathway.

Conclusion

The use of D-Glucose-¹⁸O-2 offers a targeted and precise method for investigating the flux through the oxidative branch of the Pentose Phosphate Pathway. This technical guide provides a framework for designing and implementing such studies, from experimental setup to data interpretation. By integrating this powerful metabolic tracing technique with the analysis of cellular signaling pathways, researchers can uncover novel insights into the regulation of the PPP in health and disease, paving the way for the development of new therapeutic strategies targeting cellular metabolism.

References

- 1. jackwestin.com [jackwestin.com]

- 2. Khan Academy [khanacademy.org]

- 3. Glycolysis - Wikipedia [en.wikipedia.org]

- 4. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sinobiological.com [sinobiological.com]

- 6. Cellular Metabolism Pathways | Cell Signaling Technology [cellsignal.com]

- 7. Signaling pathways and intervention for therapy of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

D-Glucose-¹⁸O-2 as a Tracer for Glycogen Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope tracers are invaluable tools for elucidating metabolic pathways in vivo and in vitro. D-Glucose-¹⁸O-2, a non-radioactive, stable isotope-labeled form of glucose, offers a powerful approach to specifically investigate the dynamics of glycogen metabolism. This technical guide provides a comprehensive overview of the principles, experimental methodologies, and data analysis techniques for utilizing D-Glucose-¹⁸O-2 as a tracer to quantify glycogen synthesis and turnover. Detailed protocols for in vivo and in vitro studies, sample analysis by mass spectrometry and NMR spectroscopy, and data interpretation are presented. Furthermore, this guide illustrates the key signaling pathways governing glycogen metabolism and provides a framework for integrating this tracer methodology into drug discovery and development programs targeting metabolic diseases.

Introduction to Glycogen Metabolism and Isotope Tracing

Glycogen is the primary storage form of glucose in animals, predominantly found in the liver and skeletal muscle.[1] Hepatic glycogen plays a crucial role in maintaining blood glucose homeostasis, while muscle glycogen serves as a readily available energy source during exercise. The synthesis (glycogenesis) and breakdown (glycogenolysis) of glycogen are tightly regulated by a complex interplay of hormones, such as insulin and glucagon, and allosteric effectors.[1][2] Dysregulation of glycogen metabolism is a hallmark of numerous metabolic diseases, including diabetes mellitus and glycogen storage diseases.

Stable isotope tracing has emerged as a cornerstone technique for studying metabolic fluxes.[3] Unlike radioactive isotopes, stable isotopes are non-hazardous and can be safely used in human studies.[3] By introducing a molecule labeled with a heavy isotope (e.g., ¹³C, ²H, ¹⁸O) into a biological system, researchers can track its incorporation into downstream metabolites, thereby quantifying the rates of specific metabolic pathways. D-Glucose-¹⁸O-2 is a glucose molecule where the oxygen atom on the second carbon is replaced with the stable isotope ¹⁸O.[4] This specific labeling allows for the precise tracking of the glucose molecule as it is incorporated into the glycogen polymer.

Signaling Pathways in Glycogen Metabolism

The regulation of glycogen synthesis and degradation is orchestrated by intricate signaling cascades. Understanding these pathways is essential for interpreting data from tracer studies.

Glycogenesis (Glycogen Synthesis)

Insulin is the primary hormonal stimulus for glycogen synthesis. The binding of insulin to its receptor initiates a signaling cascade that leads to the activation of protein phosphatase 1 (PP1). PP1 dephosphorylates and thereby activates glycogen synthase, the rate-limiting enzyme in glycogenesis.[1] Glycogen synthase catalyzes the addition of glucose units from UDP-glucose to a growing glycogen chain.[5]

Glycogenolysis (Glycogen Breakdown)

Glucagon (in the liver) and epinephrine (in muscle and liver) are the primary hormones that stimulate glycogen breakdown. These hormones trigger a G-protein coupled receptor cascade, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates glycogen phosphorylase kinase. Glycogen phosphorylase kinase then phosphorylates and activates glycogen phosphorylase, the key enzyme in glycogenolysis, which breaks down glycogen into glucose-1-phosphate.[1][6]

References

- 1. Applications of NMR spectroscopy to study muscle glycogen metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Non-invasive measurement of brain glycogen by NMR spectroscopy and its application to the study of brain metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeted 18O-Labeling for Improved Proteomic Analysis of Carbonylated Peptides by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Micro-Scale Analytical Method for Determining Glycogen Turnover by NMR and FTMS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

The Untapped Potential of D-Glucose-¹⁸O₂ in Elucidating Cellular Respiration: A Technical Overview

While the use of stable isotopes to trace metabolic pathways is a cornerstone of modern biological research, the application of D-Glucose-¹⁸O₂ in the study of cellular respiration remains a largely unexplored frontier. Current scientific literature reveals a significant gap in the utilization of this specific isotopologue for detailed flux analysis of glycolysis and the tricarboxylic acid (TCA) cycle. The vast majority of metabolic tracing studies rely on ¹³C- and ²H-labeled glucose to track the carbon and hydrogen skeletons of glucose through various biochemical transformations. This guide, therefore, serves as a forward-looking technical overview, outlining the established principles of stable isotope tracing and positing the potential, yet currently undocumented, role of D-Glucose-¹⁸O₂ for researchers, scientists, and drug development professionals.

The core strength of stable isotope tracing lies in its ability to follow the fate of atoms from a substrate, like glucose, into downstream metabolites. This provides a dynamic view of metabolic fluxes that cannot be obtained from static measurements of metabolite concentrations alone.[1][2] The choice of isotope is critical, with ¹³C being the most common for tracking carbon flow, and ²H (deuterium) for hydrogen.[3][4] Stable isotopes such as ¹⁸O are also valuable tools in metabolic research.[2][3]

Principles of Stable Isotope Tracing in Cellular Respiration

Cellular respiration is the fundamental process by which cells break down glucose to generate ATP, the primary energy currency.[5] This intricate process can be broadly divided into three main stages: glycolysis, the citric acid cycle (also known as the Krebs cycle), and oxidative phosphorylation.[5] Isotope tracing with labeled glucose allows researchers to dissect the contributions of these pathways to cellular energy production and biosynthetic processes.[1]

A typical stable isotope tracing experiment involves introducing a labeled substrate, such as a specifically labeled glucose molecule, to a biological system (e.g., cell culture or in vivo model).[6] After a defined period, the cells or tissues are harvested, and the metabolites are extracted. The incorporation of the stable isotope into these metabolites is then quantified using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1]

Potential Applications of D-Glucose-¹⁸O₂ in Cellular Respiration

While direct experimental evidence is scarce, the theoretical applications of D-Glucose-¹⁸O₂ in studying cellular respiration are compelling. By labeling the oxygen at the C2 position of glucose, researchers could potentially track the fate of this specific oxygen atom through glycolysis and into subsequent metabolic pathways.

One key area of investigation could be the reactions catalyzed by isomerases and aldolases in glycolysis. The transfer and exchange of oxygen atoms in these reactions could be meticulously followed. For instance, in the conversion of glucose-6-phosphate to fructose-6-phosphate, the fate of the ¹⁸O at the C2 position could provide insights into the reaction mechanism and enzyme kinetics under various physiological and pathological conditions.

Furthermore, tracking the ¹⁸O label into the pentose phosphate pathway (PPP) could help to quantify the flux through this crucial pathway for nucleotide synthesis and redox balance.[7] The relative incorporation of ¹⁸O into PPP intermediates versus glycolytic intermediates could offer a more direct measure of pathway utilization than methods relying solely on carbon tracers.[1][7]

Experimental Workflow for Stable Isotope Tracing

The following diagram illustrates a generalized workflow for a metabolic tracing experiment using a stable isotope-labeled substrate like D-Glucose-¹⁸O₂.

Caption: A generalized workflow for metabolic tracing studies using stable isotopes.

Methodologies for Isotope Analysis

Mass Spectrometry (MS): This is the most widely used technique for analyzing the incorporation of stable isotopes into metabolites.[1] Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools that can separate complex mixtures of metabolites and determine their mass-to-charge ratio, revealing the presence and abundance of isotopically labeled forms.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can also be used to determine the position of isotopic labels within a molecule, providing detailed structural information.[1]

Data Presentation and Interpretation

The primary data from a stable isotope tracing experiment is the mass isotopologue distribution (MID) for each metabolite of interest. The MID represents the fractional abundance of each isotopologue (a molecule that differs only in its isotopic composition). This data can be used to calculate metabolic fluxes through various pathways using mathematical models.

While no quantitative data for D-Glucose-¹⁸O₂ in cellular respiration is currently available in the literature, a hypothetical data table for a tracing experiment is presented below to illustrate the expected format.

| Metabolite | Isotopologue | Fractional Abundance (%) |

| Glucose-6-Phosphate | M+0 | 50 |

| M+2 (from ¹⁸O) | 50 | |

| Fructose-6-Phosphate | M+0 | 60 |

| M+2 (from ¹⁸O) | 40 | |

| Lactate | M+0 | 95 |

| M+2 (from ¹⁸O) | 5 |

Future Directions and Conclusion

The lack of studies utilizing D-Glucose-¹⁸O₂ for tracing cellular respiration represents a significant opportunity for metabolic researchers. Such studies could provide novel insights into the intricate mechanisms of glucose metabolism, particularly concerning oxygen atom transfer reactions. The development of new analytical methods and the increasing availability of custom-synthesized isotopic tracers may soon enable the scientific community to harness the full potential of D-Glucose-¹⁸O₂.

For drug development professionals, a deeper understanding of the nuanced aspects of cellular respiration that could be revealed by ¹⁸O tracing may uncover novel therapeutic targets for diseases with metabolic dysregulation, such as cancer and diabetes. While the current body of knowledge is limited, the prospective applications of D-Glucose-¹⁸O₂ warrant its consideration in the design of future metabolic research.

References

- 1. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stable isotope tracers and exercise physiology: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Khan Academy [khanacademy.org]

- 6. researchgate.net [researchgate.net]

- 7. Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria [mdpi.com]

- 8. Use of stable isotopes to study carbohydrate and fat metabolism at the whole-body level | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]

Foundational Principles of Stable Isotope Tracing with ¹⁸O: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies of stable isotope tracing utilizing Oxygen-18 (¹⁸O). This powerful technique offers a robust platform for elucidating metabolic pathways, quantifying flux, and understanding the mechanism of action of novel therapeutics. By tracing the incorporation of ¹⁸O into biomolecules, researchers can gain unprecedented insights into cellular processes, making it an invaluable tool in modern drug discovery and development.

Core Principles of ¹⁸O Stable Isotope Tracing

Stable isotope tracing with ¹⁸O is predicated on the substitution of the naturally abundant ¹⁶O isotope with the heavier, non-radioactive ¹⁸O isotope in a precursor molecule. This "labeled" precursor is then introduced into a biological system, such as cell culture, animal models, or even human subjects. The metabolic machinery of the system processes the ¹⁸O-labeled precursor, incorporating the heavy isotope into downstream metabolites and macromolecules.

The key to this technique lies in the ability to detect and quantify the ¹⁸O enrichment in these downstream molecules. Mass spectrometry (MS) is the primary analytical tool for this purpose, as it can differentiate between molecules based on their mass-to-charge ratio (m/z). The mass shift of +2 Da for each incorporated ¹⁸O atom allows for precise tracking and quantification of the labeled species.

The applications of ¹⁸O tracing in research and drug development are vast and include:

-

Elucidating Metabolic Pathways: Tracing the path of ¹⁸O from a labeled substrate through a series of biochemical reactions to its final products provides direct evidence of metabolic pathways and their connectivity.

-

Quantifying Metabolic Flux: By measuring the rate of ¹⁸O incorporation into metabolites over time, researchers can quantify the flux through specific metabolic pathways, providing a dynamic view of cellular metabolism.

-

Investigating Enzyme Kinetics and Inhibition: ¹⁸O labeling can be used to study the mechanism and kinetics of enzymatic reactions, including the assessment of drug-target engagement and enzyme inhibition.[1][2][3]

-

Understanding Phosphorylation Dynamics: Using ¹⁸O-labeled ATP, it is possible to trace the activity of kinases and the dynamics of protein phosphorylation, a critical cellular signaling mechanism.

-

Probing Oxidative Metabolism and Reactive Oxygen Species (ROS): Introducing ¹⁸O₂ allows for the direct tracing of oxygen consumption and its incorporation into metabolites and ROS, providing insights into oxidative stress and mitochondrial function.

Data Presentation: Quantitative Insights from ¹⁸O Tracing

A key advantage of stable isotope tracing is the generation of quantitative data that can reveal the impact of therapeutic interventions on metabolic pathways. The following tables summarize representative quantitative data from studies utilizing ¹⁸O tracing.

| Cell Line | Treatment | Labeled Precursor | Analyte | Fold Change in ¹⁸O Incorporation vs. Control | Reference |

| Caco-2 (Colon Carcinoma) | - | H₂¹⁸O | Glutamate | 2.5 | [4] |

| Caco-2 (Colon Carcinoma) | - | H₂¹⁸O | Serine | 3.1 | [4] |

| FHC (Fetal Human Colon) | - | H₂¹⁸O | Aspartate | 0.4 | [4] |

| FHC (Fetal Human Colon) | - | H₂¹⁸O | Threonine | 0.3 | [4] |

Table 1: Relative Amino Acid Turnover Rates in Colon Cancer Cells. This table illustrates the differential turnover rates of key amino acids in cancerous versus non-cancerous colon cell lines, as determined by ¹⁸O labeling. The increased turnover of glutamate and serine in Caco-2 cells highlights metabolic reprogramming in cancer.[4]

| Drug | Metabolite Type | Number of ¹⁸O-Labeled Metabolites Identified |

| Bupivacaine | Hydroxylated | >10 |

| Bupivacaine | Dihydroxylated | >5 |

| Bupivacaine | N-dealkylated and hydroxylated | >5 |

Table 2: Identification of Bupivacaine Metabolites using ¹⁸O₂ Labeling. This table demonstrates the utility of ¹⁸O₂ in drug metabolism studies to confidently identify and annotate a wide range of oxidative metabolites.[5]

Experimental Protocols

Detailed and robust experimental protocols are crucial for successful ¹⁸O tracing studies. Below are methodologies for key experiments.

Protocol for ¹⁸O Labeling of Amino Acid Dynamics in Cell Culture

This protocol is adapted from the methodology used to study amino acid turnover in colon cell lines.[4]

1. Cell Culture and Labeling:

- Culture fetal human colon (FHC) and human colon carcinoma (Caco-2) cells in their respective standard growth media.

- For labeling, replace the standard medium with a medium prepared with 50% H₂¹⁸O.

- Incubate the cells in the ¹⁸O-containing medium for a defined period (e.g., 24 hours) to allow for isotopic enrichment of intracellular water and subsequent incorporation into amino acids.

2. Metabolite Extraction:

- After the labeling period, rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

- Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and scrape them from the culture dish.

- Collect the cell suspension and centrifuge at high speed to pellet cellular debris.

- Transfer the supernatant containing the metabolites to a new tube.

3. Sample Preparation for GC-MS Analysis:

- Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

- Derivatize the dried metabolites to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common method is silylation using a reagent like N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

- Re-suspend the derivatized sample in a suitable solvent (e.g., ethyl acetate) for injection into the GC-MS.

4. GC-MS Analysis and Data Interpretation:

- Inject the derivatized sample into a GC-MS system. The gas chromatograph separates the individual amino acids, and the mass spectrometer detects the mass-to-charge ratio of the derivatized molecules.

- Analyze the mass spectra for each amino acid to determine the isotopic enrichment of ¹⁸O. The incorporation of ¹⁸O will result in a mass shift in the molecular ion and its fragments.

- Calculate the turnover rates of the amino acids based on the extent of ¹⁸O labeling over the incubation time.

Protocol for In Vitro ¹⁸O Labeling of Drug Metabolites

This protocol is based on the methodology for identifying metabolites of the local anesthetic bupivacaine.[5]

1. Incubation with Liver Microsomes:

- Prepare an incubation mixture containing the drug of interest (e.g., bupivacaine), rat liver microsomes (as a source of drug-metabolizing enzymes), and a NADPH-generating system (to provide the necessary reducing equivalents for cytochrome P450 enzymes) in a phosphate buffer.

- Create a controlled atmosphere enriched with ¹⁸O₂ gas in the reaction vessel. This can be achieved by flushing the headspace with ¹⁸O₂.

- Initiate the reaction by adding the NADPH-generating system and incubate at 37°C for a specified time (e.g., 1 hour).

- Run a parallel control experiment under a normal air atmosphere (containing ¹⁶O₂).

2. Sample Quenching and Extraction:

- Terminate the reaction by adding a cold organic solvent, such as acetonitrile, to precipitate the proteins.

- Vortex the mixture and centrifuge to pellet the precipitated proteins.

- Collect the supernatant containing the drug and its metabolites.

3. LC-MS/MS Analysis:

- Inject the supernatant into a Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) system. The liquid chromatograph separates the parent drug from its metabolites.

- The mass spectrometer is operated in full scan mode to detect all ions and in product ion scan mode (MS/MS) to fragment specific ions for structural elucidation.

- Compare the mass spectra from the ¹⁸O₂ and ¹⁶O₂ incubations. Metabolites formed through oxidative metabolism will show a +2 Da mass shift in the ¹⁸O₂ experiment for each oxygen atom incorporated.

4. Data Analysis and Metabolite Identification:

- Utilize software to identify ion pairs with the characteristic +2 Da mass shift between the two experimental conditions.

- Confirm the identity of the metabolites by analyzing their fragmentation patterns from the MS/MS data. The ¹⁸O label will be retained on the fragment containing the incorporated oxygen, aiding in structural confirmation.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to ¹⁸O stable isotope tracing.

Caption: Experimental workflow for identifying drug metabolites using ¹⁸O₂ labeling.

Caption: Tracing kinase activity with ¹⁸O-labeled ATP.

Caption: Incorporation of ¹⁸O from water into TCA cycle intermediates.

References

- 1. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tracing of Amino Acids Dynamics in Cell Lines Based on 18O Stable Isotope Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simple In Vitro 18O Labeling for Improved Mass Spectrometry-Based Drug Metabolites Identification: Deep Drug Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Journey: A Technical Guide to D-Glucose-¹⁸O₂ in Microbial Glucose Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate web of microbial metabolism is a critical area of study for understanding infectious diseases, developing novel therapeutics, and harnessing microorganisms for biotechnological applications. Stable isotope tracing has emerged as a powerful tool to dissect these complex metabolic networks. While ¹³C-labeled glucose is a widely used tracer, D-glucose-¹⁸O₂ offers a unique and complementary approach to elucidate the flow of oxygen atoms through central carbon metabolism. This technical guide provides an in-depth overview of the core principles, experimental design considerations, and potential applications of D-glucose-¹⁸O₂ in studying microbial glucose metabolism, with a focus on glycolysis and the pentose phosphate pathway (PPP). Although direct, extensive literature on the specific use of D-glucose-¹⁸O₂ in microbial flux analysis is sparse, this guide extrapolates from the well-established principles of stable isotope tracing to provide a foundational framework for its application.

Core Concepts: Tracing the Path of Oxygen

The central premise of using D-glucose-¹⁸O₂ lies in the ability of mass spectrometry to differentiate between metabolites containing the naturally abundant ¹⁶O isotope and those incorporating the heavier ¹⁸O isotope. When microorganisms are cultured with D-glucose-¹⁸O₂ as a tracer, the ¹⁸O label is incorporated into downstream metabolites through enzymatic reactions. By analyzing the mass shifts in these metabolites, researchers can map the flow of oxygen atoms and infer the activity of specific metabolic pathways.

This technique is particularly insightful for distinguishing between pathways that involve the addition or removal of oxygen atoms from intermediates. For instance, it can provide valuable information on the reversibility of enzymatic reactions and the exchange of oxygen with water.

Experimental Protocols: A Framework for Investigation

While specific, published protocols for D-glucose-¹⁸O₂ in microbial metabolism are not widely available, a robust experimental design can be adapted from established ¹³C-based metabolic flux analysis methodologies.

Microbial Culture and Isotope Labeling

-

Strain Selection and Pre-culture: Begin with a well-characterized microbial strain of interest. Cultivate the strain in a defined minimal medium with a known concentration of unlabeled glucose to establish a healthy pre-culture in the exponential growth phase.

-

Isotope Labeling Experiment: Harvest the cells from the pre-culture by centrifugation and wash them with a medium devoid of a carbon source to remove any residual unlabeled glucose. Resuspend the cells in a fresh defined medium where the primary carbon source is D-glucose-¹⁸O₂ at a known concentration (e.g., 2 g/L). The incubation time will vary depending on the organism's metabolic rate and the pathways of interest, but typically ranges from minutes to a few hours to reach a steady isotopic state for central metabolic pathways.[1]

Metabolite Extraction

-

Quenching Metabolism: Rapidly halt all enzymatic activity to preserve the in vivo metabolic state. This is typically achieved by quenching the cell culture in a cold solvent mixture, such as 60% methanol pre-cooled to -20°C or lower.

-

Cell Lysis and Extraction: Lyse the cells to release intracellular metabolites. Common methods include bead beating, sonication, or freeze-thaw cycles in the presence of an extraction solvent (e.g., a mixture of methanol, acetonitrile, and water).

-

Sample Clarification: Centrifuge the cell lysate to pellet cellular debris and collect the supernatant containing the extracted metabolites.

Metabolite Analysis by Mass Spectrometry

-

Chromatographic Separation: Separate the complex mixture of metabolites using liquid chromatography (LC). Hydrophilic interaction liquid chromatography (HILIC) is often preferred for the separation of polar metabolites like sugar phosphates and organic acids.

-

Mass Spectrometry Detection: Analyze the eluting metabolites using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). The instrument will measure the mass-to-charge ratio (m/z) of the ions, allowing for the detection of mass shifts due to the incorporation of ¹⁸O.

-

Data Acquisition: Acquire data in full scan mode to capture all ions within a specified mass range. Targeted MS/MS (tandem mass spectrometry) can be used to confirm the identity of specific metabolites and their isotopologues.

Data Presentation: Quantifying Metabolic Fluxes

The primary data output from a D-glucose-¹⁸O₂ tracing experiment is the mass isotopologue distribution (MID) for various metabolites. This data can be used to calculate the fractional contribution of the labeled glucose to each metabolite pool and to infer the relative fluxes through different pathways. Due to the limited availability of specific experimental data for D-glucose-¹⁸O₂, the following tables are presented as illustrative examples of how such data could be structured.

Table 1: Hypothetical Mass Isotopologue Distribution of Glycolytic Intermediates

| Metabolite | M+0 (Unlabeled) Abundance (%) | M+2 (¹⁸O₁) Abundance (%) | M+4 (¹⁸O₂) Abundance (%) |

| Glucose-6-Phosphate | 5 | 90 | 5 |

| Fructose-6-Phosphate | 8 | 88 | 4 |

| Fructose-1,6-bisphosphate | 10 | 85 | 5 |

| Dihydroxyacetone phosphate | 15 | 80 | 5 |

| Glyceraldehyde-3-phosphate | 15 | 80 | 5 |

| Pyruvate | 25 | 70 | 5 |

| Lactate | 30 | 65 | 5 |

Table 2: Hypothetical Mass Isotopologue Distribution of Pentose Phosphate Pathway Intermediates

| Metabolite | M+0 (Unlabeled) Abundance (%) | M+2 (¹⁸O₁) Abundance (%) | M+4 (¹⁸O₂) Abundance (%) |

| 6-Phosphogluconate | 10 | 85 | 5 |

| Ribulose-5-Phosphate | 20 | 75 | 5 |

| Ribose-5-Phosphate | 22 | 73 | 5 |

| Xylulose-5-Phosphate | 22 | 73 | 5 |

| Sedoheptulose-7-Phosphate | 25 | 70 | 5 |

| Erythrose-4-Phosphate | 30 | 65 | 5 |

Visualizing Metabolic Pathways and Workflows

Visual representations are crucial for understanding the complex relationships in metabolic studies. The following diagrams, generated using the DOT language, illustrate key pathways and a conceptual experimental workflow.

References

Methodological & Application

Application Note: Mass Spectrometry Methods for ¹⁸O-Labeled Glucose Analysis in Metabolic Research

Audience: Researchers, scientists, and drug development professionals.

Abstract: Stable isotope tracing is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes. ¹⁸O-labeled glucose, in particular, serves as a valuable tracer for investigating central carbon metabolism. Its incorporation into downstream metabolites can be precisely tracked using mass spectrometry (MS), providing critical insights into cellular bioenergetics and biosynthesis. This document provides detailed application notes and protocols for the analysis of ¹⁸O-labeled glucose and its metabolites using two primary mass spectrometry platforms: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are essential for research in fields such as oncology, diabetes, and neurobiology, where alterations in glucose metabolism are prevalent.[1][2]

Introduction to ¹⁸O-Glucose Isotope Tracing

Metabolic labeling with stable isotopes allows for the unambiguous tracking of atoms through complex biochemical networks.[1] By replacing standard glucose in a biological system with glucose enriched with the heavy oxygen isotope (¹⁸O), researchers can follow the fate of the oxygen atoms as glucose is metabolized. This approach is instrumental in studying pathways like glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway. Mass spectrometry is the analytical method of choice for this application due to its high sensitivity and ability to distinguish between isotopologues (molecules that differ only in their isotopic composition).[2][3]

The primary analytical challenges involve robust sample preparation to extract metabolites, efficient chromatographic separation, and sensitive MS detection to quantify the degree of ¹⁸O incorporation. The choice between GC-MS and LC-MS often depends on the specific metabolites of interest, required throughput, and available instrumentation.[4][5]

General Experimental Workflow

The overall process for a typical ¹⁸O-glucose tracing experiment is outlined below. The workflow begins with the introduction of the labeled substrate to the biological system and concludes with data analysis to determine isotopic enrichment in key metabolites.

Caption: High-level workflow for ¹⁸O-glucose stable isotope tracing experiments.

Protocol 1: GC-MS Analysis of ¹⁸O-Labeled Glucose

GC-MS is a robust and widely used technique for metabolomics. For the analysis of polar molecules like glucose, chemical derivatization is required to increase their volatility.[4] This protocol details a common method using methoximation followed by silylation.

Experimental Protocol: Derivatization and GC-MS

1. Metabolite Extraction:

-

Quench metabolism rapidly by adding ice-cold 80% methanol to your cell culture plate or tissue sample.[6]

-

Scrape cells or homogenize tissue and transfer the lysate to a microcentrifuge tube.

-

Vortex thoroughly and incubate at -80°C for at least 20 minutes.[6]

-

Centrifuge at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.[6]

-

Transfer the supernatant containing polar metabolites to a new tube and dry completely using a vacuum concentrator (e.g., SpeedVac).[6][7]

2. Derivatization (Methoximation and Silylation):

-

Add 20 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract.

-

Vortex and incubate at 37°C for 90 minutes to protect the aldehyde and ketone groups.

-

Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane).

-

Vortex and incubate at 70°C for 30 minutes.[8] The sample is now ready for GC-MS analysis.

3. GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS system.

-

Data can be acquired in either full scan mode to identify metabolites or Selected Ion Monitoring (SIM) mode for targeted quantification of specific isotopologues.

Data Presentation: GC-MS Instrument Parameters

The following table summarizes typical instrument settings for the analysis of derivatized glucose.

| Parameter | Typical Setting |

| GC System | Agilent 7890A or equivalent |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalent |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[7] |

| Injection Mode | Splitless, 1 µL injection volume[7] |

| Injector Temp. | 280°C[7] |

| Oven Program | Initial 140°C for 1 min, ramp 2°C/min to 218°C, then 10°C/min to 280°C, hold for 2 min[7] |

| MS System | Agilent 5975C, Thermo Quantum, or equivalent |

| Ionization Mode | Electron Impact (EI) at 70 eV[8] |

| Ion Source Temp. | 230°C[8] |

| Acquisition Mode | Full Scan (m/z 40-650) or SIM targeting specific fragments of unlabeled vs. ¹⁸O-labeled glucose[7] |

Protocol 2: LC-MS/MS Analysis of ¹⁸O-Labeled Glucose

LC-MS offers the advantage of analyzing glucose and its phosphorylated intermediates in their native form, avoiding the need for derivatization.[5][9] This simplifies sample preparation and can improve throughput.

Experimental Protocol: Extraction and LC-MS/MS

1. Metabolite Extraction:

-

Perform metabolite extraction as described in the GC-MS protocol (Section 3.1, Step 1) using a cold solvent like acetonitrile or an acetonitrile/methanol/water mixture.[1]

-

After drying, reconstitute the sample in the initial LC mobile phase (e.g., 80:20 water:acetonitrile with additives).[10]

2. LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Analysis is typically performed using hydrophilic interaction liquid chromatography (HILIC) for good retention of polar compounds.

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for highest sensitivity and specificity, monitoring the transition from the precursor ion to a specific product ion.

Data Presentation: LC-MS/MS Instrument Parameters

The table below provides a representative set of parameters for an LC-MS/MS method.

| Parameter | Typical Setting |

| LC System | Waters Acquity, Thermo Vanquish, or equivalent UPLC/HPLC system |

| Column | HILIC column, e.g., SeQuant ZIC-cHILIC (2.1 x 150 mm, 3 µm)[11] or Waters XBridge BEH Amide (2.1 x 150 mm, 2.5 µm)[12] |

| Mobile Phase A | Water with 20 mM Ammonium Acetate and 20 mM Ammonium Hydroxide, pH 9.4[12] |

| Mobile Phase B | Acetonitrile[12] |

| Flow Rate | 0.2 - 0.3 mL/min[12][13] |

| Gradient | Isocratic or gradient elution depending on the separation needs. |

| MS System | Triple Quadrupole (e.g., Waters Quattro Micro, Sciex QTRAP) or high-resolution MS (e.g., Thermo Q Exactive)[11][14] |

| Ionization Mode | Heated Electrospray Ionization (H-ESI), Negative Mode[15][16] |

| Capillary Voltage | ~2.5 - 3.5 kV[14][16] |

| Desolvation Temp. | ~400°C[9][15] |

| MRM Transitions | Glucose (unlabeled): m/z 179.1 -> 89.0; ¹⁸O₂-Glucose: m/z 183.1 -> 91.0 (Example transitions, must be optimized)[15] |

Method Comparison and Application

Both GC-MS and LC-MS are powerful tools for ¹⁸O-glucose analysis. The choice of method depends on the specific research question.

| Feature | GC-MS | LC-MS/MS |

| Derivatization | Mandatory; adds time and potential for variability[4][5] | Often not required, simplifying the workflow[5][9] |

| Analytes | Excellent for volatile and semi-volatile small molecules. | Ideal for polar, non-volatile, and thermally labile compounds.[12] |

| Throughput | Lower, due to longer run times and derivatization steps. | Higher, especially with modern UPLC systems.[14] |

| Sensitivity | High, especially in SIM mode. | Very high, particularly with MRM on a triple quadrupole MS.[15] |

| Metabolite Coverage | Broad coverage of central carbon metabolism. | Excellent for glycolysis, TCA cycle, and nucleotide sugars.[16] |

Application: Tracing Glucose through Glycolysis

¹⁸O-labeling can be used to trace the path of oxygen atoms from glucose into downstream metabolites. For example, in glycolysis, the oxygen atoms on the glucose backbone are incorporated into intermediates like fructose-1,6-bisphosphate and, eventually, pyruvate and lactate.

Caption: Simplified glycolysis pathway showing the flow of atoms from glucose.

References

- 1. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. shimadzu.co.kr [shimadzu.co.kr]

- 5. researchgate.net [researchgate.net]

- 6. systems.crump.ucla.edu [systems.crump.ucla.edu]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. mdpi.com [mdpi.com]

- 9. scholarworks.umt.edu [scholarworks.umt.edu]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Fast LC-MS Quantitation of Glucose and Glycerol Via Enzymatic Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analysis of Tear Glucose Concentration with Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Convenient LC-MS Method for Assessment of Glucose Kinetics In Vivo with D-[13C6]Glucose as a Tracer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development and Validation of a Rapid 13C6-Glucose Isotope Dilution UPLC-MRM Mass Spectrometry Method for Use in Determining System Accuracy and Performance of Blood Glucose Monitoring Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

Application Notes and Protocols for D-Glucose-18O-2 as an Internal Standard in Metabolomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of metabolomics, accurate and precise quantification of metabolites is paramount for understanding complex biological systems and for the development of new therapeutics. Isotope dilution mass spectrometry (IDMS) is a powerful technique that utilizes stable isotope-labeled compounds as internal standards to correct for variations during sample preparation and analysis.[1][2][3] D-Glucose-18O-2, a stable isotope-labeled form of glucose, serves as an excellent internal standard for the quantification of glucose and related metabolites in various biological matrices.[4] This document provides detailed application notes and protocols for the effective use of this compound in metabolomics research.

The principle of using a stable isotope-labeled internal standard lies in its near-identical chemical and physical properties to the endogenous analyte.[1][2] This ensures that the standard behaves similarly during extraction, derivatization, and ionization, thus accounting for sample loss and matrix effects. The mass difference between the labeled standard and the native analyte allows for their distinct detection by mass spectrometry, enabling accurate quantification.

Key Applications

-

Absolute Quantification of Glucose: Accurately determine the concentration of glucose in biological samples such as plasma, serum, cell culture media, and tissue extracts.

-

Metabolic Flux Analysis: While less common than 13C-labeled glucose, 18O-labeled glucose can be used in specific metabolic flux studies to trace the fate of oxygen atoms in metabolic pathways.

-

Clinical Mass Spectrometry: Serve as a reliable internal standard in clinical assays for monitoring glucose levels in various disease states.[4]

-

Drug Development: Assess the effect of drug candidates on glucose metabolism and related pathways.

Advantages of this compound as an Internal Standard

While 13C-labeled glucose is more commonly used, this compound offers specific advantages:

-

Distinct Mass Shift: The +2 Da mass shift from the two 18O atoms provides a clear and easily distinguishable signal from the natural isotope abundance of the analyte.

-

Lower Potential for Isotopic Overlap: In some complex biological matrices, the natural 13C abundance of other co-eluting metabolites can interfere with the signal of a 13C-labeled standard. The use of an 18O-labeled standard can mitigate this issue.

-

Probing Oxygen Metabolism: For specific research questions focused on the incorporation or exchange of oxygen atoms in biochemical reactions, this compound is a more direct tracer than 13C-glucose.

Experimental Workflow

The general workflow for using this compound as an internal standard in a metabolomics experiment involves several key steps, from sample preparation to data analysis.

Figure 1: General experimental workflow for quantitative metabolomics using this compound as an internal standard.

Protocols

Protocol 1: Quantification of Glucose in Human Plasma

This protocol details the steps for the absolute quantification of glucose in human plasma samples using this compound and LC-MS/MS.

Materials:

-

Human plasma samples

-

This compound (as a stock solution of known concentration)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade, chilled to -80°C

-

Water, HPLC grade

-

Formic acid

-

Microcentrifuge tubes

-

LC-MS/MS system

Procedure:

-

Sample Thawing: Thaw frozen human plasma samples on ice.

-

Internal Standard Spiking: In a microcentrifuge tube, add 20 µL of plasma. To this, add a known amount of this compound internal standard solution (e.g., 10 µL of a 10 µg/mL solution). The exact amount should be optimized to be within the linear range of the assay.

-

Protein Precipitation and Metabolite Extraction:

-

Add 400 µL of ice-cold methanol (-80°C) to the plasma-internal standard mixture.

-

Vortex vigorously for 30 seconds to precipitate proteins and extract metabolites.

-

Incubate at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

Sample Preparation for LC-MS:

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 5% ACN in water with 0.1% formic acid).

-

Vortex and centrifuge to pellet any insoluble material.

-

Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for optimal separation of polar metabolites like glucose.

-

Column: e.g., Acquity UPLC BEH Amide (1.7 µm, 2.1 x 50 mm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient would start with a high percentage of organic solvent and gradually increase the aqueous phase.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

-

Mass Spectrometry (MS): Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) for quantification.

-

MRM Transitions:

-

Endogenous Glucose (m/z): 179.1 -> 89.1 (or other suitable fragment)

-

This compound (m/z): 183.1 -> 91.1 (or corresponding fragment)

-

-

-

-

Data Analysis:

-

Integrate the peak areas for both endogenous glucose and this compound.

-

Calculate the ratio of the peak area of endogenous glucose to the peak area of the internal standard.

-

Generate a calibration curve using known concentrations of unlabeled glucose spiked with the same amount of internal standard.

-

Determine the concentration of glucose in the plasma samples by interpolating their peak area ratios on the calibration curve.

-

Protocol 2: In Vitro Metabolic Labeling of Cultured Cells

This protocol outlines a general procedure for tracing the incorporation of the 18O label from this compound into intracellular metabolites.

Materials:

-

Cultured mammalian cells

-

Glucose-free cell culture medium

-

This compound

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (MeOH), HPLC grade, chilled to -80°C

-

Water, HPLC grade

-

Cell scraper

-

LC-HRMS (High-Resolution Mass Spectrometry) system

Procedure:

-

Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to reach the desired confluency (typically 70-80%).

-

Preparation of Labeling Medium: Prepare glucose-free medium supplemented with a known concentration of this compound (e.g., 25 mM) and dFBS.

-

Metabolic Labeling:

-

Aspirate the regular growth medium from the cells.

-

Wash the cells once with pre-warmed, glucose-free medium.

-

Add the prepared labeling medium to the cells.

-

Incubate the cells for a specific duration (this needs to be optimized based on the metabolic pathway of interest, ranging from minutes to hours).

-

-

Metabolite Extraction:

-

Place the culture plate on ice and aspirate the labeling medium.

-

Quickly wash the cells twice with ice-cold PBS to remove any remaining extracellular labeled glucose.

-

Add a sufficient volume of ice-cold 80% methanol (-80°C) to cover the cell monolayer (e.g., 1 mL for a well of a 6-well plate).

-

Use a cell scraper to detach the cells into the methanol.

-

Transfer the cell lysate/methanol mixture to a microcentrifuge tube.

-

Incubate at -80°C for at least 15 minutes.

-

Centrifuge at maximum speed for 10 minutes at 4°C.

-

-

Sample Preparation for LC-MS:

-

Transfer the supernatant to a new tube.

-

Evaporate to dryness.

-

Reconstitute in a suitable solvent for LC-HRMS analysis.

-

-

LC-HRMS Analysis:

-

Analyze the samples using an LC-HRMS system (e.g., Q-Exactive or similar) to detect the mass isotopologues of downstream metabolites.

-

The high resolution and mass accuracy are crucial for distinguishing the 18O-labeled metabolites from other isobaric interferences.

-

-

Data Analysis:

-

Extract the ion chromatograms for the expected m/z values of the unlabeled and 18O-labeled isotopologues of target metabolites.

-

Calculate the fractional enrichment of the 18O label in each metabolite to trace the metabolic pathway.

-

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Quantitative Analysis of Glucose in Human Plasma

| Sample ID | Peak Area (Endogenous Glucose) | Peak Area (this compound IS) | Peak Area Ratio (Analyte/IS) | Glucose Concentration (mg/dL) |

| Control 1 | 1,254,321 | 1,567,890 | 0.800 | 95.5 |

| Control 2 | 1,198,765 | 1,554,321 | 0.771 | 92.1 |

| Patient A | 2,345,678 | 1,571,234 | 1.493 | 178.2 |

| Patient B | 1,876,543 | 1,569,876 | 1.195 | 142.6 |

Table 2: Fractional Enrichment of 18O in Glycolytic Intermediates

| Metabolite | Unlabeled (M+0) Peak Area | 18O-labeled (M+2) Peak Area | Fractional Enrichment (%) |

| Glucose-6-Phosphate | 543,210 | 1,234,567 | 69.4 |

| Fructose-6-Phosphate | 487,654 | 1,109,876 | 69.5 |

| Pyruvate | 987,654 | 876,543 | 47.0 |

| Lactate | 1,543,210 | 1,123,456 | 42.1 |

Visualization of Key Concepts

Diagrams can effectively illustrate complex relationships and workflows.